molecular formula C11H14N4O B8148786 4-Azido-N-butylbenzamide

4-Azido-N-butylbenzamide

Cat. No.: B8148786
M. Wt: 218.26 g/mol
InChI Key: BBWMSSHWRLPKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-N-butylbenzamide is an organic compound that belongs to the class of azides and benzamides It is characterized by the presence of an azido group (-N₃) attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-N-butylbenzamide typically involves the following steps:

    Formation of N-butylbenzamide: This can be achieved by the reaction of benzoic acid with butylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Introduction of the Azido Group: The azido group can be introduced by treating N-butylbenzamide with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) under mild heating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-butylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: N-butylbenzamide with an amine group replacing the azido group.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

4-Azido-N-butylbenzamide has several scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds through cycloaddition reactions.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those involving triazole derivatives, which have shown potential in antiviral, antibacterial, and anticancer activities.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and imaging studies in biological systems.

Mechanism of Action

The mechanism of action of 4-Azido-N-butylbenzamide primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. In medicinal chemistry, the azido group can be converted into an amine or triazole, which can interact with biological targets such as enzymes, receptors, or nucleic acids, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Lacks the azido group, making it less reactive in certain chemical transformations.

    4-Azidobenzamide: Similar structure but without the butyl group, affecting its solubility and reactivity.

    4-Azido-N-methylbenzamide: Contains a methyl group instead of a butyl group, which can influence its physical and chemical properties.

Uniqueness

4-Azido-N-butylbenzamide is unique due to the presence of both the azido group and the butyl group. The azido group provides high reactivity, allowing for various chemical transformations, while the butyl group enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

4-azido-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-2-3-8-13-11(16)9-4-6-10(7-5-9)14-15-12/h4-7H,2-3,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWMSSHWRLPKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Azidobenzoic acid (843 mg, 5.06 mmol), HOBt (691 mg, 5.06 mmol, 1.0 eq.) and n-butylamine (0.667 ml, 6.58 mmol, 1.3 eq.) were dissolved in acetonitrile (6 ml) and DMF (6 ml), WSC (1.19 g, 6.08 mmol, 1.2 eq.) was added, and the mixture was stirred at room temperature for 4 hr. The reaction mixture was concentrated, dissolved in ethyl acetate (50 ml), washed with 5% aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated at 30° C. or below to give the title compound as a pale-yellow solid (2.3 g, including residual solvent).
Quantity
843 mg
Type
reactant
Reaction Step One
Name
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
0.667 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.